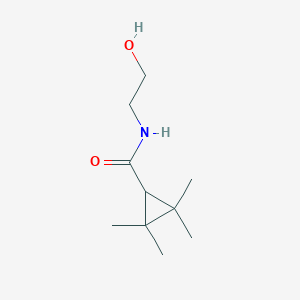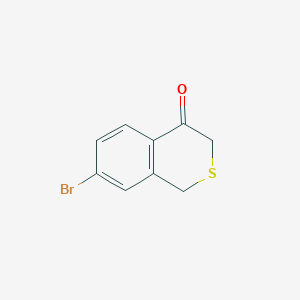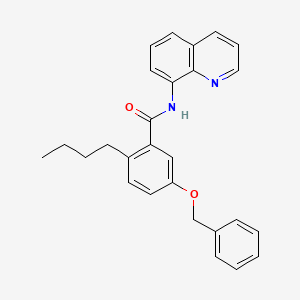![molecular formula C16H10F3NO3 B14128401 2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione CAS No. 128273-51-8](/img/structure/B14128401.png)
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione is a chemical compound with the molecular formula C16H10F3NO3 and a molecular weight of 321.25 g/mol . This compound is part of the isoindole-1,3-dione family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of phthalic anhydride with 4-(trifluoromethoxy)benzylamine under reflux conditions in a suitable solvent such as toluene . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole-1,3-dione derivatives.
Scientific Research Applications
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors . For example, it has been shown to modulate the activity of the dopamine receptor D2, which is implicated in various neurological disorders . The compound binds to the receptor’s allosteric site, altering its conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog of isoindole-1,3-dione, commonly used in organic synthesis.
N-Substituted Isoindole-1,3-diones: Compounds with various substituents on the nitrogen atom, which can alter their chemical and biological properties.
Multifunctionalized Isoindole-1,3-diones: Compounds with additional functional groups, offering a broader range of applications.
Uniqueness
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties . This makes it particularly useful in the development of new materials and pharmaceuticals with enhanced performance .
Properties
CAS No. |
128273-51-8 |
|---|---|
Molecular Formula |
C16H10F3NO3 |
Molecular Weight |
321.25 g/mol |
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-11-7-5-10(6-8-11)9-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2 |
InChI Key |
HQQIAQJBLNHEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


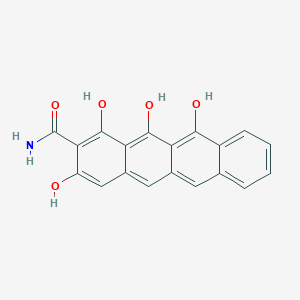
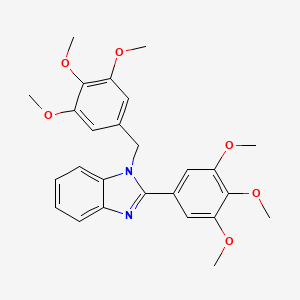
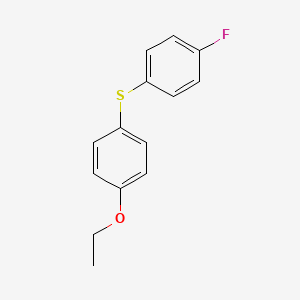
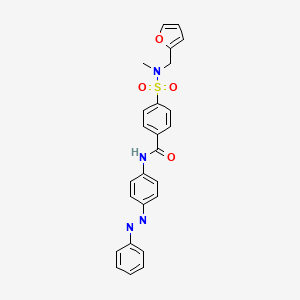
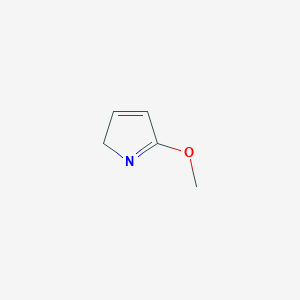
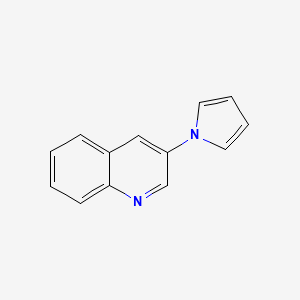
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
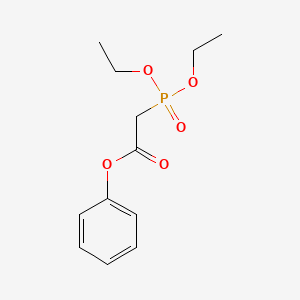
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)
